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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Sofosbuvir impurity C, a known process-related impurity in the synthesis of the antiviral drug
Sofosbuvir. The structural elucidation and quantification of such impurities are critical for
ensuring the safety, efficacy, and quality of the final drug product. This document outlines the
key spectroscopic techniqgues—Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) Spectroscopy—used to characterize this specific impurity.

Introduction to Sofosbuvir Impurity C

Sofosbuvir impurity C is a diastereomer of Sofosbuvir. Its chemical structure has been
confirmed and is available in public databases such as PubChem.[1] The systematic name for
Sofosbuvir impurity C is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo0-3,4-
dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate.[1]

Chemical Structure:
e Molecular Formula: C22H29FN3O9P[1][2][3]
e Molecular Weight: 529.46 g/mol [1][2]

o CAS Number: 1496552-28-3[1][2][3][4]
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Data Presentation

While specific, publicly available spectra for Sofosbuvir Impurity C are limited, the following
tables summarize the expected quantitative data based on its known structure and general
principles of spectroscopic analysis for related pharmaceutical compounds. Commercial
suppliers of this impurity standard confirm that a Certificate of Analysis with detailed *H-NMR,
Mass, and IR data is typically provided.[2]

Table 1: Predicted *H NMR Spectral Data for Sofosbuvir Impurity C (in DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.7 d 1H Uracil H-6
~7.2-7.4 m 5H Phenyl-H
~6.0 d 1H Anomeric H-1'
~5.7 d 1H Uracil H-5
~5.0 m 1H Isopropyl CH
~4.0-4.5 m 3H H-2', H-5'a, H-5'b
~3.9 m 1H Alanine a-CH
~3.8 m 1H H-3'
~1.3 d 3H Alanine CHs
~1.2 d 6H Isopropyl CHs
~1.1 S 3H 2'-CHs

Table 2: Predicted 3C NMR Spectral Data for Sofosbuvir Impurity C (in DMSO-ds)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10800363?utm_src=pdf-body
https://synthinkchemicals.com/product/2-r-methyl-sofosbuvir/
https://www.benchchem.com/product/b10800363?utm_src=pdf-body
https://www.benchchem.com/product/b10800363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
~172 Alanine C=0
~163 Uracil C-4
~150 Uracil C-2
~150 Phenyl C-O
~140 Uracil C-6
~129 Phenyl CH
~124 Phenyl CH
~120 Phenyl CH
~102 Uracil C-5
~95 C-1

~85 c-4

~78 C-3

~70 Isopropyl CH
~65 C-5'

~50 Alanine a-CH
~22 Isopropyl CHs
~20 Alanine CHs
~16 2'-CHs

Table 3: Mass Spectrometry Data for Sofosbuvir Impurity C

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b10800363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

lonization Mode Electrospray lonization (ESI), Positive
[M+H]* (Calculated) 530.1707

[M+Na]* (Calculated) 552.1526

Table 4: FT-IR Spectral Data for Sofosbuvir Impurity C

Wavenumber (cm~2) Functional Group Assignment

~3400 O-H (hydroxyl), N-H (amine/amide) stretching
~3100-3000 C-H stretching (aromatic)

~2980-2850 C-H stretching (aliphatic)

~1740 C=0 stretching (ester)

~1680 C=0 stretching (amide/uracil)

~1600, 1490 C=C stretching (aromatic)

~1250 P=0 stretching

~1100-1000 C-0O stretching

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Sofosbuvir
impurity C, based on standard practices for pharmaceutical impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unequivocal identification of
Sofosbuvir impurity C.

Instrumentation:

¢ 400 MHz (or higher) NMR Spectrometer
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¢ 5 mm NMR tubes

Sample Preparation:

Accurately weigh approximately 5-10 mg of Sofosbuvir impurity C reference standard.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDClIs, or MeOD).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment

e Solvent: DMSO-de

o Temperature: 298 K

e Spectral Width: -2 to 12 ppm

o Number of Scans: 16-64 (signal-to-noise dependent)

o Relaxation Delay: 1-5 seconds

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 3C experiment

Solvent: DMSO-de

Temperature: 298 K

Spectral Width: 0 to 200 ppm

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
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o Relaxation Delay: 2 seconds

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for
'H and 39.52 ppm for 13C).

 Integrate the peaks in the *H NMR spectrum.

¢ Assign peaks based on chemical shifts, coupling patterns, and integration values, and by
comparison with the known structure and related compounds. 2D NMR experiments (e.g.,
COSY, HSQC, HMBC) may be employed for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Sofosbuvir
impurity C for confirmation of its identity.

Instrumentation:

o High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid
Chromatography (LC) system.

LC Method:

e Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 um)
» Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: 0.1% Formic acid in acetonitrile

o Gradient: A suitable gradient to ensure separation from other impurities and the active
pharmaceutical ingredient (API).

¢ Flow Rate: 0.2-0.4 mL/min
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« Injection Volume: 1-5 pL

MS Method:

« lonization Source: Electrospray lonization (ESI)
o Polarity: Positive and/or Negative

e Scan Range: m/z 100-1000

e Capillary Voltage: 3-4 kV

e Source Temperature: 120-150 °C

o Desolvation Temperature: 350-450 °C

o Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS)
for fragmentation analysis.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to Sofosbuvir
impurity C.

o Determine the accurate mass of the molecular ion (e.g., [M+H]*, [M+Na]™*).

o Compare the measured accurate mass with the theoretical mass calculated from the
molecular formula to confirm the elemental composition.

e Analyze the MS/MS fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Sofosbuvir impurity C.
Instrumentation:

o Fourier Transform Infrared (FT-IR) Spectrometer, typically with an Attenuated Total
Reflectance (ATR) accessory.
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Sample Preparation (ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid Sofosbuvir impurity C sample directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm~1
e Resolution: 4 cm™1
e Number of Scans: 16-32

o Data Collection: Collect a background spectrum of the clean, empty ATR crystal before
collecting the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

Data Analysis:
« ldentify the characteristic absorption bands in the IR spectrum.

» Assign these bands to specific functional groups (e.g., O-H, N-H, C=0, P=0, C-0) based on
their position and intensity.

o Compare the obtained spectrum with that of the Sofosbuvir reference standard to identify
any differences.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
Sofosbuvir impurity C.
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Caption: Workflow for the spectroscopic characterization of Sofosbuvir Impurity C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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